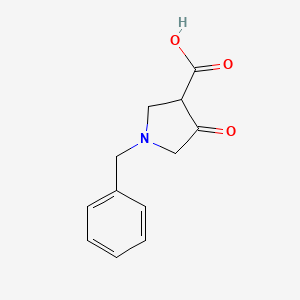

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

Description

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid (CAS: 94577-77-2) is a pyrrolidine derivative characterized by a benzyl substituent at the N1 position, a ketone group at the C4 position, and a carboxylic acid moiety at C2. This compound is commercially available with a purity ≥98% and is utilized as a bioactive reagent in pharmaceutical research, priced at $613.38 per unit . Its structure offers versatility for further functionalization, making it a key intermediate in synthesizing analogs for drug discovery.

Properties

IUPAC Name |

1-benzyl-4-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-8-13(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQWKBNCMREKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CN1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclic Anhydride and Imine Condensation

A highly efficient method involves the reaction of cyclic anhydrides with imines in dimethylformamide (DMF). For example, cis/trans-1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized by mixing a cyclic anhydride with an N-benzylimine at 110–125°C for 5 hours. The crude product was purified via acid-base extraction, yielding a 75% isolated yield. This approach is modular, allowing substitution at the 2-position of the pyrrolidine ring by varying the imine component.

Key Conditions:

- Solvent: Dry DMF

- Temperature: 110–125°C

- Workup: Acidification to pH 2 followed by crystallization

Esterification and Protection/Deprotection Sequences

Stepwise Esterification and Benzylation

A two-step protocol starts with the esterification of 4-oxopyrrolidine-3-carboxylic acid. Reaction with ethyl chloroformate in the presence of triethylamine forms the ethyl ester, which is subsequently protected with benzyl chloroformate under acidic conditions. Selective deprotection of the pyrrolidine nitrogen using formic acid (96%) yields the target compound.

Reaction Scheme:

- Esterification:

$$ \text{4-oxopyrrolidine-3-carboxylic acid} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{ethyl 4-oxopyrrolidine-3-carboxylate} $$ - Benzylation:

$$ \text{Ethyl ester} + \text{BnCl} \xrightarrow{\text{HCl}} \text{1-benzyl-4-oxopyrrolidine-3-carboxylic acid} $$

Yield: 60–70% after purification.

Reductive Amination Pathways

Ketone Intermediate Reduction

A ketone precursor, such as 4-oxopyrrolidine-3-carboxylic acid methyl ester, undergoes reductive amination with benzylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, the imine intermediate is reduced to form the benzyl-substituted pyrrolidine.

Optimization Data:

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH3CN | MeOH | 12 | 65 |

| Pd/C (H2) | EtOAc | 6 | 58 |

Michael Addition-Cyclization Cascades

Itaconic Acid Derivatives

Reacting itaconic acid with benzylamine in a Michael addition generates a β-amino ester, which cyclizes under acidic conditions to form the pyrrolidine ring. For instance, heating itaconic acid with benzylamine in refluxing ethanol for 24 hours produces this compound in 55% yield.

Mechanistic Insights:

- Nucleophile: Benzylamine attacks the α,β-unsaturated carbonyl of itaconic acid.

- Cyclization: Intramolecular lactamization forms the pyrrolidine core.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Optimization

Recent advancements employ continuous flow systems to enhance reaction efficiency. For example, a mixture of benzylamine and diethyl acetylenedicarboxylate in a microreactor at 150°C achieves 80% conversion in 10 minutes, followed by inline hydrolysis to the carboxylic acid.

Advantages:

- Reduced reaction time (minutes vs. hours)

- Improved scalability and reproducibility

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Multicomponent Reaction | 75 | 97 | Moderate |

| Reductive Amination | 65 | 95 | High |

| Michael Addition | 55 | 90 | Low |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-benzyl-4-hydroxypyrrolidine-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents. Its structural properties make it a valuable precursor in developing analgesics and anti-inflammatory drugs.

Key Findings:

- Analgesics and Anti-inflammatory Drugs: The compound has been noted for its role in synthesizing drugs that target pain relief and inflammation, enhancing their efficacy through structural modifications .

- Cancer Research: Recent studies indicate that derivatives of this compound exhibit potential anticancer activity. For instance, modifications have led to compounds that significantly reduce cell viability in cancer models, suggesting a pathway for developing new cancer therapies .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme interactions and receptor binding.

Applications:

- Enzyme Inhibition Studies: The compound has been employed in research focused on understanding how certain drugs inhibit specific enzymes, which is crucial for drug design .

- Receptor Binding Studies: It aids in examining how drugs interact with biological receptors, providing insights into pharmacodynamics and pharmacokinetics .

Organic Synthesis

The compound acts as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules.

Synthetic Applications:

- Building Block for Complex Molecules: Its unique structure allows chemists to create various derivatives that can be used in multiple chemical reactions, expanding the toolbox for organic synthesis .

- Material Science Applications: The compound contributes to developing new materials with enhanced properties, such as strength and durability, which are essential in industrial applications .

Material Science

In material science, this compound is explored for its potential to improve material properties.

Key Insights:

- Polymer Development: It has been integrated into polymer formulations to enhance their mechanical properties and thermal stability, contributing to advancements in materials engineering .

Cosmetic Formulations

The compound is also finding applications in the cosmetic industry due to its potential benefits for skin health.

Cosmetic Applications:

- Skin Benefits: It is incorporated into formulations aimed at improving skin texture and appearance, leveraging its biochemical properties to enhance cosmetic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-benzyl-4-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Benzyl vs. Thiophene vs. Ketone: The thiophene substituent in 1-benzyl-4-thiophen-2-yl-pyrrolidine-3-carboxylic acid introduces sulfur-based electronic effects, which may improve metabolic stability and binding to hydrophobic enzyme pockets . Ring Size: Piperidine analogs (e.g., (R)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid) exhibit distinct conformational preferences due to their six-membered ring, impacting target selectivity in receptor-ligand interactions .

Functional Group Contributions :

- Carboxylic Acid : Common across all compounds, this group enables salt formation and hydrogen bonding, critical for solubility and target engagement.

- Ketone vs. Carbamate : The ketone at C4/C5 positions (e.g., in the target compound) offers a site for reduction or nucleophilic addition, while carbamate groups (e.g., in trans-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid) enhance proteolytic stability .

Biological Activity

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrrolidine ring with a benzyl group and a carboxylic acid functional group. Its structure contributes to its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's disease .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant for enhancing cognitive function and memory in Alzheimer's disease models. The compound's inhibitory potency can be quantified using IC50 values, which indicate the concentration needed to inhibit enzyme activity by 50%.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : A study investigating the neuroprotective potential of this compound found that it significantly reduced neuronal cell death in vitro models exposed to neurotoxic agents. The mechanism was linked to its ability to inhibit AChE, thereby preventing excessive acetylcholine breakdown .

- Antiviral Activity : Research on influenza virus neuraminidase inhibition revealed that derivatives of this compound could effectively reduce viral replication in cell cultures, showcasing its potential as an antiviral agent .

- Antimicrobial Studies : The compound has shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization of pre-functionalized pyrrolidine precursors or coupling reactions. For example:

- Step 1 : Start with a protected pyrrolidine scaffold (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) to prevent undesired side reactions .

- Step 2 : Introduce the benzyl group via nucleophilic substitution or catalytic hydrogenation, ensuring regioselectivity at the 1-position.

- Step 3 : Oxidize the 4-position using mild oxidizing agents (e.g., NaIO4 or TEMPO) to form the ketone moiety without degrading the carboxylic acid group at position 3.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) and temperature (25–60°C) to balance yield and purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., benzyl proton signals at δ 7.2–7.4 ppm and carbonyl peaks at ~170–175 ppm for the carboxylic acid and ketone groups) .

- HPLC-MS : Quantify purity (>95%) and verify molecular mass (calculated for C12H13NO3: 219.09 g/mol).

- FT-IR : Identify functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹ for carboxylic acid and ketone) .

Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Storage : Keep in a tightly sealed container under inert gas (N2 or Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and ensure adequate ventilation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) across labs.

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR to rule out isomerism or degradation .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in bioassays) .

Q. What strategies are employed to enhance the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stabilization : Use buffered solutions (pH 6–7) to minimize acid-catalyzed hydrolysis of the ketone group .

- Lyophilization : Freeze-dry the compound to reduce thermal degradation during long-term storage .

- Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve shelf-life, followed by in situ regeneration .

Q. What methodological approaches are used to investigate the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between the pyrrolidine core and active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- Functional Assays : Measure inhibition kinetics (e.g., IC50) against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.